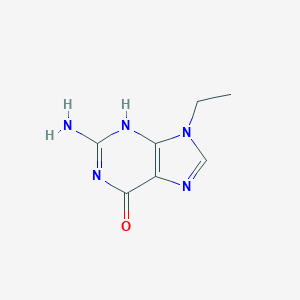

9-Ethylguanine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-9-ethyl-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c1-2-12-3-9-4-5(12)10-7(8)11-6(4)13/h3H,2H2,1H3,(H3,8,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOYBEPLTCFIRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236684 | |

| Record name | 9-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879-08-3 | |

| Record name | 9-Ethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000879083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Ethylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Ethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-ETHYLGUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A31S01JPR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 9-Ethylguanine: A Technical Guide for Researchers

Introduction

9-Ethylguanine is a synthetic purine (B94841) derivative frequently utilized in biochemical and pharmacological research. As an alkylated analog of guanine (B1146940), it serves as a valuable tool in studying DNA structure, protein-DNA interactions, and the mechanisms of action of various enzymes involved in nucleic acid metabolism. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid researchers in its preparation.

Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the desired purity, yield, and the scale of the synthesis. The two most common and effective strategies are:

-

Direct Alkylation of Guanine: This is the most straightforward approach, involving the direct reaction of guanine with an ethylating agent. However, this method is often hampered by a lack of regioselectivity, yielding a mixture of N9 and N7-ethylated isomers, which can be challenging to separate.

-

Synthesis from 2-Amino-6-chloropurine (B14584): This multi-step approach offers superior regioselectivity, leading primarily to the desired Nthis compound. The synthesis involves the N9-ethylation of 2-amino-6-chloropurine, followed by hydrolysis of the 6-chloro group to a hydroxyl group.

This guide will focus on the more regioselective route starting from 2-amino-6-chloropurine, as it provides a more reliable method for obtaining pure this compound.

Synthesis of this compound from 2-Amino-6-chloropurine

This synthetic route is a two-step process that ensures the selective formation of the N9-ethyl isomer.

Step 1: N9-Ethylation of 2-Amino-6-chloropurine

The introduction of the ethyl group at the N9 position of 2-amino-6-chloropurine can be achieved with high regioselectivity using the Mitsunobu reaction.

Experimental Protocol:

-

Materials:

-

2-Amino-6-chloropurine

-

Ethanol (B145695) (absolute)

-

Triphenylphosphine (B44618) (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (for chromatography)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-6-chloropurine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF.

-

Add absolute ethanol (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 2-amino-9-ethyl-6-chloropurine.

-

Quantitative Data:

| Parameter | Value |

| Yield of 2-Amino-9-ethyl-6-chloropurine | ~70-80% |

| N9/N7 Isomer Ratio | >95:5 |

| Reaction Time | 12-16 hours |

| Reaction Temperature | 0 °C to Room Temperature |

Step 2: Hydrolysis of 2-Amino-9-ethyl-6-chloropurine to this compound

The final step involves the conversion of the 6-chloro group to a hydroxyl group to yield this compound.

Experimental Protocol:

-

Materials:

-

2-Amino-9-ethyl-6-chloropurine

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) for neutralization

-

Ethanol or water for recrystallization

-

-

Procedure:

-

Dissolve 2-amino-9-ethyl-6-chloropurine (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and maintain for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or water to obtain pure this compound.

-

Quantitative Data:

| Parameter | Value |

| Yield of this compound | ~75-85% |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

Alternative Synthetic Routes: A Comparative Overview

While the synthesis from 2-amino-6-chloropurine is preferred for its regioselectivity, other methods exist. The following diagram illustrates the logical relationship between the primary synthetic strategies.

9-Ethylguanine: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Significance of a Key Guanine (B1146940) Analog

This technical guide provides a comprehensive overview of 9-Ethylguanine (9-EtG), a significant alkylated purine (B94841) derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, experimental protocols, and the biological relevance of this compound.

Core Physicochemical Data

This compound is a modified guanine base where an ethyl group is attached at the N9 position. This modification is crucial in various biochemical and biomedical studies, particularly in understanding DNA damage and repair mechanisms.

| Property | Value | Reference |

| CAS Number | 879-08-3 | [1] |

| Molecular Formula | C₇H₉N₅O | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in 1 M NaOH | |

| Storage Temperature | 2-8°C |

Spectroscopic Characterization

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.

Infrared (IR) Spectroscopy

The mid-infrared spectrum of this compound in the gas phase has been characterized, revealing distinct vibrational modes. These experimental frequencies, obtained through IR-UV double-resonance spectroscopy, are pivotal for its structural assignment.

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~1740 | C=O stretch |

| ~1630 | NH₂ scissoring |

| ~1570 | Ring stretching |

| ~1480 | Ring stretching |

| ~1380 | CH₃ bending |

| ~1250 | Ring stretching |

| ~1150 | Ring stretching |

| ~870 | Ring breathing |

| ~780 | NH₂ wagging |

| ~530 | Ring deformation |

Note: The exact wavenumbers can vary based on the physical state and experimental conditions. The table presents approximate values based on gas-phase studies.

Experimental Protocols

Synthesis of this compound Complexes

While a detailed, publicly available, step-by-step protocol for the synthesis of pure this compound is not readily found in the searched literature, its application as a ligand in organometallic complexes is well-documented. A general procedure for the synthesis of a ruthenium-9-ethylguanine complex is described below.

Synthesis of proximal---INVALID-LINK--₂

This protocol outlines the isolation of a ruthenium complex containing this compound (proximal---INVALID-LINK--₂).

Materials:

-

This compound (9-EtG)

-

proximal---INVALID-LINK--₂ (proximal-(NO₃)₂)

-

2,2,2-Trifluoroethanol (TFE)

-

Water

-

Saturated aqueous solution of NH₄PF₆

Procedure:

-

Combine this compound (10.8 mg, 0.060 mmol) and proximal-(NO₃)₂ (10.0 mg, 0.010 mmol) in a 20 mL glass vial.

-

Add TFE (0.016 mL), methanol (1.3 mL), and water (0.60 mL) to the vial.

-

Stir the mixture for 2 days at room temperature.

-

Add a saturated aqueous solution of NH₄PF₆ (~0.1 mL) to the solution and stir for 1 hour.

-

Collect the resulting solid on a glass frit and wash with a minimum amount of water.

-

The yield of the final product, proximal---INVALID-LINK--₂, is approximately 8.9 mg (64%).

Caption: Workflow for the synthesis of a Ruthenium-9-Ethylguanine complex.

Biological Significance and Applications

This compound primarily serves as a crucial model compound in the study of DNA alkylation and its consequences. Alkylation at the N9 position prevents the formation of the N-glycosidic bond with deoxyribose, making it a valuable tool for investigating the specific interactions of the modified guanine base within a biological context.

Role as a DNA Adduct Model

Ethylating agents can react with guanine in DNA to form various adducts, including O⁶-ethylguanine and N⁷-ethylguanine. The formation of such adducts is a critical event in mutagenesis and carcinogenesis. This compound is used as a standard and a model to study the repair of these lesions and their effects on DNA replication and transcription. For instance, studies have used O⁶-ethylguanine as a molecular dosimeter to extrapolate the genetic effects of ethylating agents from cell cultures to in vivo models.

Interaction with Anticancer Compounds

This compound is extensively used as a model nucleobase to investigate the interactions between DNA and organometallic complexes, many of which are being explored as potential anticancer agents. The binding of these metal complexes to 9-EtG can be studied using techniques like NMR spectroscopy and mass spectrometry to elucidate the coordination chemistry, which is fundamental to their mechanism of action.

Biological Activity of Related 9-Alkylguanine Derivatives

While this compound itself is primarily a research tool, related 9-alkylguanine derivatives have shown significant biological activity. For example, 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) is a potent antiproliferative agent. A prodrug of PMEG, octadecyloxyethyl-PMEG (ODE-PMEG), has demonstrated excellent antiproliferative activity in human cervical cancer cell lines and in solid tumor models in mice. The mechanism of action for these acyclic nucleoside phosphonates involves the inhibition of cellular DNA synthesis.

The metabolism of 9-substituted guanine analogs is a key determinant of their therapeutic efficacy and toxicity. For example, 9-β-D-arabinofuranosylguanine (ara-G), another guanine analog, exhibits selective toxicity towards T-lymphoblasts due to the preferential accumulation of its triphosphate metabolite, which inhibits DNA synthesis.

References

The Biological Role of Ethylated Guanine Derivatives in DNA Contexts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of ethylated guanine (B1146940) derivatives in the context of DNA. It clarifies the distinction between the model nucleobase 9-ethylguanine and the biologically critical ethylated guanine adducts that form within the DNA structure. This document details the formation, biological impact, and cellular repair of major ethylguanine adducts, summarizes key quantitative data, and outlines relevant experimental methodologies. Furthermore, it explores the role of 9-substituted guanine analogs in research and therapeutics.

Introduction: this compound vs. Ethylated Guanine Adducts in DNA

In the study of DNA modifications, precision in terminology is paramount. The query regarding "this compound" necessitates an important clarification. Within a DNA strand, the N9 position of guanine is covalently linked to the 1' carbon of the deoxyribose sugar, forming the essential N-glycosidic bond of the DNA backbone. Consequently, the formation of a stable this compound adduct within the DNA polymer is structurally precluded.

Instead, the biological impact of ethylation on guanine in DNA is centered on adducts formed at other nucleophilic sites, primarily the N7, O6, and N2 positions. These ethylated guanines are significant forms of DNA damage, arising from exposure to ethylating agents found in the environment, diet, and certain chemotherapeutics. They can lead to mutagenesis and cytotoxicity if not repaired.

This compound itself is a free purine (B94841) base that serves as a valuable tool in biochemical and biophysical studies. It is often used as a model nucleobase to investigate the interactions of DNA with various compounds, such as organometallic anticancer complexes[1]. This guide will first focus on the biologically formed ethylguanine adducts in DNA and then discuss the utility of 9-substituted guanine analogs, including this compound, in research and drug development.

Major Ethylated Guanine Adducts in DNA

Exposure to ethylating agents such as N-ethyl-N-nitrosourea (ENU) or ethyl methanesulfonate (B1217627) (EMS) results in the formation of several DNA adducts. For guanine, the most significant of these are N7-ethylguanine, O6-ethylguanine, and N2-ethylguanine.

N7-Ethylguanine (N7-EtG)

-

Formation and Stability : The N7 position of guanine is the most nucleophilic site in DNA and, therefore, the most frequent target for ethylating agents[2]. The resulting N7-EtG adduct introduces a positive charge on the imidazole (B134444) ring. This charge destabilizes the N-glycosidic bond, leading to spontaneous depurination and the formation of an abasic (AP) site. AP sites are non-coding and can block DNA replication, potentially leading to mutations if not repaired[3].

-

Biological Effects : While not considered strongly miscoding itself, the instability of N7-EtG and its propensity to generate AP sites make it a significant cytotoxic lesion[3]. The presence of bulky N7-alkyl adducts in the major groove of DNA can also impede the progression of DNA polymerases.

-

Cellular Repair : N7-EtG is primarily recognized and removed by the Base Excision Repair (BER) pathway. The process is initiated by a DNA glycosylase that cleaves the bond between the damaged base and the sugar, after which the resulting AP site is processed by downstream BER enzymes.

O6-Ethylguanine (O6-EtG)

-

Formation and Mutagenicity : Though formed less frequently than N7-EtG, the O6-ethylguanine adduct is one of the most mutagenic DNA lesions. The ethyl group at the O6 position disrupts the normal Watson-Crick hydrogen bonding with cytosine. During DNA replication, DNA polymerases frequently misinterpret O6-EtG and preferentially insert thymine (B56734) instead of cytosine opposite the lesion. This leads to a G:C to A:T transition mutation in the subsequent round of replication. The frequency of mutation induction by various ethylating agents often correlates directly with the levels of O6-ethylguanine formed in DNA.

-

Cellular Repair : Due to its high mutagenic potential, cells have a specific and efficient mechanism for repairing O6-EtG. The enzyme O6-alkylguanine-DNA alkyltransferase (AGT or MGMT) directly transfers the ethyl group from the guanine to one of its own cysteine residues. This is a stoichiometric, "suicide" reaction that irreversibly inactivates the AGT protein. In human cells, nucleotide excision repair (NER) may also play a cooperative role in the repair of O6-EtG.

N2-Ethylguanine (N2-EtG)

-

Formation and Biological Effects : Ethylation can also occur at the exocyclic N2 position of guanine. The ethyl group of the N2-EtG adduct protrudes into the minor groove of the DNA helix. This modification can be a strong block to replicative DNA polymerases such as DNA polymerase α. However, specialized translesion synthesis (TLS) DNA polymerases, like polymerase η and ι, are capable of bypassing this lesion, often with high fidelity by inserting the correct base, cytosine. The blockage of replicative polymerases by N2-EtG can stall DNA replication, leading to genomic instability if not bypassed. N2-EtG is also associated with G to T transversion mutations.

-

Cellular Repair : N2-EtG adducts can be substrates for the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, especially when they block the progress of RNA polymerase II.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on ethylguanine adducts.

Table 1: Relative Abundance of Guanine Adducts Formed by Ethylnitrosourea (ENU)

| Adduct Type | Relative Percentage of Total DNA Ethylation | Reference |

| N7-Ethylguanine | ~12-15% | |

| O6-Ethylguanine | ~7-8% | |

| N3-Ethyladenine | ~3-4% | |

| O2-Ethylthymine | ~7-8% | |

| O4-Ethylthymine | ~2-3% | |

| Ethylphosphotriesters | ~55-60% |

Table 2: Kinetic Parameters for Nucleotide Insertion Opposite Guanine Adducts by DNA Polymerases

| Polymerase | Template Base | Incoming dNTP | kpol (s-1) | Kd (µM) | Efficiency (kpol/Kd) | Reference |

| Human Pol η | O6-Ethylguanine | dCTP | 0.003 | 10 | 0.0003 | |

| Human Pol η | O6-Ethylguanine | dTTP | 0.002 | 11 | 0.0002 | |

| Human Pol ι | N2-Ethylguanine | dCTP | 0.011 | 0.7 | 0.016 | |

| Human Pol ι | N2-Ethylguanine | dTTP | 0.002 | 0.5 | 0.004 |

Role of 9-Substituted Guanine Analogs

While not forming adducts within the DNA backbone, guanine derivatives with modifications at the N9 position have significant roles in research and medicine.

-

This compound as a Model Nucleobase : this compound is commercially available and serves as a simplified, soluble model for the guanine nucleobase in DNA. It is used in biophysical studies to probe the interactions between potential drug candidates, particularly metal complexes, and the guanine base without the complexity of the full DNA polymer.

-

Acyclic Nucleoside Analogs : Acyclic analogs, where the deoxyribose ring is replaced by a flexible side chain attached at the N9 position, are an important class of antiviral and anticancer drugs. For example, 9-(2-phosphonylmethoxyethyl)guanine (PMEG) is an acyclic nucleotide analog that, in its diphosphate (B83284) form, acts as a competitive inhibitor of DNA polymerases δ and ε. It can be incorporated into a growing DNA strand, where it functions as a chain terminator, halting further replication.

-

Inhibitors of DNA Repair Enzymes : 9-substituted O6-benzylguanine derivatives are potent inhibitors of the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT). By inactivating AGT, these compounds can sensitize tumor cells to the cytotoxic effects of alkylating chemotherapeutic agents, representing a key strategy in cancer therapy. The nature of the N9 substituent can significantly affect the interaction of these inhibitors with the AGT enzyme, particularly in the presence of DNA.

Experimental Protocols

Protocol: Synthesis of Oligonucleotides Containing Site-Specific Ethylguanine Adducts

The study of specific DNA adducts requires their placement at defined positions within an oligonucleotide. This is typically achieved using phosphoramidite (B1245037) chemistry on an automated DNA synthesizer.

-

Phosphoramidite Synthesis : Synthesize the phosphoramidite building block of the desired ethylguanine adduct (e.g., N2-ethyl-2'-deoxyguanosine). This involves protecting the exocyclic amino group and the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.

-

Solid-Phase Oligonucleotide Synthesis : Utilize a standard automated DNA synthesis cycle. For the coupling of the modified phosphoramidite, the coupling time may need to be extended to ensure efficient incorporation.

-

Deprotection and Cleavage : After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonia (B1221849) and methylamine).

-

Purification : Purify the final oligonucleotide product using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to ensure high purity.

-

Verification : Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS).

Protocol: In Vitro DNA Polymerase Bypass Assay

This assay is used to determine the efficiency and fidelity with which a DNA polymerase bypasses a specific DNA lesion.

-

Substrate Preparation : Anneal a short, radiolabeled (e.g., 32P) primer to a longer template oligonucleotide containing the ethylguanine adduct at a specific site.

-

Reaction Setup : Prepare a reaction mixture containing the primer/template DNA duplex, a specific DNA polymerase, reaction buffer with appropriate metal ions (e.g., Mg2+), and a defined concentration of dNTPs (either a single dNTP or all four).

-

Time Course : Initiate the reaction by adding the polymerase and incubate at the optimal temperature (e.g., 37°C). Take aliquots at various time points (e.g., 1, 5, 10, 20 minutes) and quench the reaction by adding a stop solution (e.g., formamide (B127407) with EDTA and loading dyes).

-

Gel Electrophoresis : Separate the reaction products on a denaturing polyacrylamide gel. The gel resolves the primer and extended products based on their length.

-

Analysis : Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging. Quantify the band intensities to determine the percentage of primer extension and calculate kinetic parameters (kcat and Km) for nucleotide incorporation opposite the lesion.

Visualized Pathways and Workflows

The following diagrams illustrate key processes related to ethylguanine in DNA.

Caption: Formation of major ethylguanine DNA adducts.

References

- 1. Interaction between the DNA model base this compound and a group of ruthenium polypyridyl complexes: kinetics and conformational temperature dependence. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 2. DNA adducts from chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

9-Ethylguanine as a biomarker for ethylating agent exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Exposure to ethylating agents, a class of reactive chemicals that can introduce an ethyl group to nucleophilic sites in cellular macromolecules, poses a significant risk to human health due to their mutagenic and carcinogenic properties. These agents are present in a variety of environmental sources, including tobacco smoke, industrial chemicals, and certain chemotherapeutic drugs. The ability to accurately assess exposure to these agents is crucial for both toxicological research and the development of safer pharmaceuticals. 9-Ethylguanine (9-EG), a DNA adduct formed by the ethylation of the N9 position of guanine (B1146940), has emerged as a promising biomarker for monitoring such exposure. This technical guide provides a comprehensive overview of this compound, including its formation, analytical detection, and the biological pathways involved in its repair.

Formation of this compound

Ethylating agents react with DNA primarily at the N7 and O6 positions of guanine, with the N7 position being the most nucleophilic and, therefore, the most frequent site of alkylation. The formation of this compound is a result of the chemical instability of the initially formed N7-ethylguanine adduct. The positive charge introduced on the imidazole (B134444) ring of guanine weakens the N-glycosidic bond, leading to spontaneous depurination and the release of this compound. This process is a key event in the biological fate of DNA damage induced by ethylating agents.

The chemical mechanism of guanine ethylation can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) reaction, depending on the nature of the ethylating agent.

-

SN1 Reaction: Ethylating agents that can form a stable carbocation, such as N-ethyl-N-nitrosourea (ENU), tend to react via an SN1 mechanism. The rate-determining step is the unimolecular dissociation of the agent to form an ethyl carbocation, which then rapidly reacts with the nucleophilic N7 position of guanine.

-

SN2 Reaction: Agents like diethyl sulfate (B86663) (DES) react through an SN2 mechanism. In this bimolecular reaction, the guanine N7 atom directly attacks the electrophilic ethyl group, displacing the leaving group in a single concerted step.

dot

Caption: Chemical reaction mechanisms for the formation of this compound.

Quantitative Data on this compound Levels

The quantification of this compound in biological samples, particularly urine, serves as a direct measure of exposure to ethylating agents. Studies have demonstrated significantly elevated levels of this biomarker in individuals exposed to tobacco smoke, a major source of ethylating compounds.

| Exposure Group | Biological Matrix | This compound Concentration (pg/mg creatinine) | Reference |

| Smokers | Urine | 85.5 ± 105 | [1] |

| Non-smokers | Urine | 28.1 ± 19.4 | [1] |

Experimental Protocols

The analysis of this compound in biological matrices is most commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Protocol 1: Analysis of this compound in Urine by LC-MS/MS

This protocol is adapted from the method described by Chen et al. (2005) for the quantification of N7-ethylguanine in urine, which is chemically equivalent to this compound in its free form.[1]

1. Sample Preparation:

-

Objective: To prepare urine samples for LC-MS/MS analysis by removing interfering substances.

-

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.

-

Transfer the supernatant to a clean tube.

-

For quantitative analysis, spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-9-ethylguanine).

-

Dilute the urine sample with an equal volume of the initial mobile phase (e.g., 10 mM ammonium (B1175870) formate).

-

2. LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 10 mM ammonium formate (B1220265) in water.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecular ion [M+H]⁺ of this compound to a specific product ion. For this compound (C₇H₉N₅O), the precursor ion would be m/z 180.1, and a characteristic product ion would be monitored.

-

Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.

-

Considerations for Other Biological Matrices:

-

Blood (Plasma/Serum): Sample preparation for blood matrices typically involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove proteins and other interfering substances before LC-MS/MS analysis.

-

Tissue: Tissue samples require homogenization and enzymatic or chemical digestion to release the DNA, followed by hydrolysis of the DNA to liberate the nucleobases, including this compound. The resulting solution is then purified using SPE before LC-MS/MS analysis.

dot

Caption: General experimental workflow for this compound analysis.

Biological Consequences and Repair of this compound

The formation of N7-ethylguanine and its subsequent depurination to this compound can have significant biological consequences. The resulting apurinic (AP) site is a non-coding lesion that can block DNA replication and transcription. If not repaired, AP sites can lead to the insertion of an incorrect base by translesion synthesis DNA polymerases, resulting in mutations.

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of DNA alkylation. The primary pathway for the repair of N7-ethylguanine is the Base Excision Repair (BER) pathway.

Base Excision Repair (BER) Pathway:

-

Recognition and Excision: A DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), recognizes the N7-ethylguanine adduct and cleaves the N-glycosidic bond, removing the damaged base and creating an AP site.

-

Incision: An AP endonuclease (APE1) cleaves the phosphodiester backbone 5' to the AP site.

-

Synthesis: DNA polymerase β (Pol β) fills the single-nucleotide gap.

-

Ligation: DNA ligase seals the nick in the DNA backbone, restoring the integrity of the DNA strand.

dot

Caption: The Base Excision Repair pathway for N7-ethylguanine.

Conclusion

This compound is a valuable biomarker for assessing exposure to ethylating agents. Its formation is a direct consequence of DNA damage by these compounds, and its presence in biological fluids like urine provides a non-invasive means of monitoring exposure. The highly sensitive and specific LC-MS/MS methods developed for its quantification allow for accurate risk assessment in both environmental and clinical settings. A thorough understanding of the mechanisms of this compound formation and its biological repair is essential for researchers and drug development professionals working to mitigate the risks associated with ethylating agent exposure.

References

An In-depth Technical Guide to the Solubility of 9-Ethylguanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-Ethylguanine, a key substituted purine (B94841) derivative utilized in various research applications, including the study of DNA interactions and the development of novel therapeutic agents. Due to the limited availability of extensive, publicly accessible quantitative data, this guide synthesizes known solubility values with predicted solubility trends based on physicochemical principles. Furthermore, it offers a detailed, standardized experimental protocol for determining the solubility of this compound in various solvents, enabling researchers to generate precise and reproducible data.

Physicochemical Properties of this compound

This compound is a derivative of the purine base guanine, with an ethyl group substituted at the N9 position. This modification significantly influences its solubility profile compared to the parent molecule. The presence of the ethyl group increases the molecule's hydrophobicity, which generally leads to a decrease in solubility in polar solvents like water and an increase in solubility in non-polar organic solvents. The molecule retains the capacity for hydrogen bonding through its amino and carbonyl groups, which plays a crucial role in its interactions with protic solvents.

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the solid-state form of the compound.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Method |

| 1 M Sodium Hydroxide (NaOH) | Not Specified | ~9 mg/mL | Not Specified[1] |

| 1 M Sodium Hydroxide (NaOH) | Not Specified | 9.80-10.20 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 5 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 60 (with heating) | 20 mg/mL (111.62 mM) | Not Specified |

| Water | Not Specified | Soluble | Not Specified[1] |

Table 2: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Low | The non-polar ethyl group decreases solubility in highly polar water, though some solubility is expected due to hydrogen bonding capabilities. |

| Methanol (B129727) | Polar Protic | Moderate | The alkyl chain of methanol can interact with the ethyl group of this compound, while the hydroxyl group can form hydrogen bonds. |

| Ethanol (B145695) | Polar Protic | Moderate to High | Similar to methanol, but the longer alkyl chain of ethanol may offer slightly better solvation of the non-polar ethyl group. |

| Acetonitrile (B52724) | Polar Aprotic | Moderate | As a polar aprotic solvent, acetonitrile can engage in dipole-dipole interactions. |

| Acetone (B3395972) | Polar Aprotic | Moderate | Similar to acetonitrile, acetone can act as a hydrogen bond acceptor. |

| Dichloromethane (DCM) | Non-polar | Moderate to Low | The non-polar nature of DCM is favorable for the ethyl group, but it is a poor hydrogen bonding partner. |

| Chloroform | Non-polar | Moderate to Low | Similar to DCM, with a slight increase in polarity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | DMF is a good hydrogen bond acceptor and has a polarity that can accommodate both the purine ring and the ethyl group. |

| Toluene (B28343) | Non-polar | Low | The highly non-polar nature of toluene makes it a poor solvent for the polar functional groups of this compound. |

| Hexane (B92381) | Non-polar | Very Low / Insoluble | As a non-polar aliphatic hydrocarbon, hexane is not expected to be a good solvent for this compound. |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (equilibrium) solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV/Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility. Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.

-

-

Quantification:

-

HPLC Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered sample from the saturated solution into the HPLC.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

UV/Vis Spectrophotometry Method:

-

If this compound has a distinct chromophore and the solvent does not interfere, a UV/Vis spectrophotometer can be used.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

Measure the absorbance of the filtered sample and determine the concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualizations

Experimental Workflow for Solubility Determination

Logical Relationships in Solubility

References

The Advent of a Crucial Research Tool: The Discovery and History of 9-Ethylguanine

For decades, 9-Ethylguanine (9-EtG) has served as a fundamental tool in the arsenal (B13267) of researchers in molecular biology, medicinal chemistry, and drug development. Its significance lies in its role as a simplified analog of deoxyguanosine, a building block of DNA. This allows scientists to probe the intricate interactions between DNA and various molecules, particularly in the context of developing new therapeutic agents. This in-depth technical guide explores the historical context of its discovery, the evolution of its synthesis, its key physicochemical properties, and its application in elucidating biological mechanisms.

A Historical Perspective: The Dawn of Purine (B94841) Analog Research

The story of this compound is intrinsically linked to the pioneering work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories in the 1940s and 1950s. Their revolutionary approach, which earned them the 1988 Nobel Prize in Physiology or Medicine, was to rationally design molecules that could interfere with the metabolic pathways of cancer cells and pathogens.[1][2] This research involved the synthesis and biological evaluation of a vast number of purine analogs, molecules that mimic the natural purines adenine (B156593) and guanine (B1146940).

While the exact first publication detailing the synthesis of this compound is not readily apparent in singular high-impact journals of the era, its creation emerged from the systematic exploration of 9-substituted purines by Hitchings, Elion, and their contemporaries. Foundational work on the synthesis of 9-alkylpurines was laid out in the early 1940s. For instance, a 1943 paper by Baddiley, Lythgoe, McNeil, and Todd titled "Experiments on the synthesis of purine nucleosides. Part I. Model experiments on the synthesis of 9-alkylpurines" provided key chemical strategies that would have enabled the synthesis of compounds like this compound. Their work, along with the extensive publications by Hitchings and Elion on purine analogs throughout the following decade, firmly places the genesis of this compound within this vibrant period of early chemotherapy research.[3]

The initial impetus for creating simple N9-alkylated guanines like this compound was to understand the structure-activity relationships of purine antimetabolites. By replacing the complex sugar moiety of natural nucleosides with a simple alkyl group, researchers could dissect the essential interactions between the purine base and cellular enzymes.

Physicochemical Properties of this compound

The utility of this compound as a research tool is underpinned by its well-defined physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₅O | |

| Molecular Weight | 179.18 g/mol | |

| Melting Point | >300 °C | |

| Density | 1.68 g/cm³ (predicted) | |

| pKa | 9.65 (predicted) | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in DMSO |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is a classic example of N-alkylation of a heterocyclic compound. While various methods have been developed over the years, the foundational approach involves the direct alkylation of guanine or a protected guanine derivative.

General Historical Synthesis Method: Alkylation of Guanine

This protocol is a generalized representation based on the chemical principles established during the mid-20th century for the synthesis of 9-alkylpurines.

Objective: To synthesize this compound by direct alkylation of guanine.

Materials:

-

Guanine

-

Ethyl iodide

-

A suitable base (e.g., sodium hydroxide (B78521), potassium carbonate)

-

A polar aprotic solvent (e.g., dimethylformamide - DMF)

Procedure:

-

Guanine is dissolved or suspended in a suitable polar aprotic solvent, such as DMF.

-

A base, such as sodium hydroxide or potassium carbonate, is added to the mixture to deprotonate the guanine, making it a more reactive nucleophile.

-

Ethyl iodide is added to the reaction mixture. The ethyl group is then attacked by the deprotonated guanine.

-

The reaction is typically heated to drive it to completion.

-

The reaction mixture is then cooled, and the product, this compound, is isolated. This often involves precipitation by adding a non-solvent or through chromatographic purification. A common side product of this reaction is the N7-alkylated guanine, which necessitates careful purification to isolate the desired N9 isomer.

Logical Workflow for Guanine Alkylation:

Role in Elucidating Biological Mechanisms and Signaling Pathways

While this compound itself is not a therapeutic agent, its impact on drug discovery has been profound. It has been extensively used as a model compound to study the interactions of potential drugs with DNA.

A Model for DNA-Drug Interactions

The primary application of this compound is as a stand-in for guanine in DNA. Its ethyl group at the N9 position mimics the deoxyribose sugar linkage in the DNA backbone, providing a soluble and easily manageable model for spectroscopic and crystallographic studies. Researchers have used this compound to:

-

Investigate the binding of metal-based anticancer drugs: A significant body of research has utilized this compound to understand how platinum-based drugs, such as cisplatin, and other organometallic complexes bind to the N7 position of guanine, a key mechanism in their cytotoxic effect.[4][5]

-

Study DNA alkylation: this compound serves as a substrate to study the mechanisms of DNA alkylating agents, which are another important class of chemotherapeutics.

-

Probe enzymatic interactions: It has been used to investigate the substrate specificity of enzymes that interact with guanine or its nucleosides.

Insights into Signaling Pathways

Direct studies on the effect of this compound on specific signaling pathways are limited. Its primary role has been to help elucidate the mechanisms of drugs that do modulate these pathways. For instance, by understanding how a particular anticancer agent binds to this compound, researchers can infer how it might distort DNA structure. This DNA damage, in turn, can trigger various cellular signaling cascades, most notably the p53 signaling pathway , leading to cell cycle arrest and apoptosis.

While a direct signaling pathway for this compound is not a focus of research, its use as a tool provides indirect insights into how DNA damage, induced by various agents, is sensed and transduced within the cell.

Conceptual Relationship of 9-EtG in Drug Discovery and Pathway Analysis:

Conclusion

From its origins in the foundational era of rational drug design, this compound has evolved into an indispensable tool for chemical and biological research. While not a therapeutic agent itself, its simplicity and fidelity as a guanine analog have enabled countless studies that have been critical to the development of new medicines. The history of this compound is a testament to the power of fundamental chemical synthesis in unlocking complex biological understanding. As researchers continue to explore novel therapeutic strategies targeting DNA, this seemingly simple molecule will undoubtedly continue to play a vital role in advancing the frontiers of medicine.

References

- 1. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 2. humanprogress.org [humanprogress.org]

- 3. acs.org [acs.org]

- 4. Interaction between the DNA model base this compound and a group of ruthenium polypyridyl complexes: kinetics and conformational temperature dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Binding of Stimuli-Responsive Ruthenium Aqua Complexes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Ethylguanine: A Biomarker of Ethylating Agent Exposure

An In-depth Technical Guide

This technical guide provides a comprehensive overview of 9-Ethylguanine, focusing on its origin as a DNA adduct resulting from exposure to environmental ethylating agents, its significance as a biomarker, and the methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a modified purine (B94841) nucleobase. Contrary to what the term "natural occurrence" might imply, this compound is not an endogenously synthesized molecule with a physiological role. Instead, its presence in biological matrices such as urine and tissues is a direct consequence of exposure to exogenous ethylating agents. One of the most significant sources of such agents is cigarette smoke. When these agents react with DNA, they can form various adducts, with the N7 position of guanine (B1146940) being a primary target. The formation of N7-ethylguanine in DNA is a key event in the molecular toxicology of ethylating carcinogens. This adduct is chemically labile and can be removed from DNA either by spontaneous depurination or through cellular DNA repair mechanisms, leading to its excretion in the urine. Consequently, the detection and quantification of this compound, primarily in the form of N7-ethylguanine, serves as a valuable biomarker for assessing exposure to ethylating agents and the associated risk of DNA damage.

Quantitative Data

The concentration of this compound in biological samples is a key indicator of exposure to ethylating agents. Below is a summary of quantitative data from studies comparing smokers and non-smokers.

| Biological Matrix | Population | Mean Concentration (± SD) | Units | Reference |

| Urine | Smokers (n=32) | 85.5 ± 105 | pg/mg creatinine | [1][2] |

| Urine | Non-smokers (n=35) | 28.1 ± 19.4 | pg/mg creatinine | [1][2] |

| Leukocyte DNA | Smokers (n=30) | 49.6 ± 43.3 | fmol/μmol Guanine | [3] |

| Leukocyte DNA | Non-smokers (n=30) | 41.3 ± 34.9 | fmol/μmol Guanine |

Formation and Excretion Pathway

The presence of this compound in the body is the result of a multi-step process that begins with exposure to ethylating agents and culminates in its excretion.

Experimental Protocols

The gold standard for the quantification of this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods for urinary N7-ethylguanine analysis.

1. Sample Preparation (Solid-Phase Extraction)

-

Objective: To isolate and concentrate N7-ethylguanine from the urine matrix.

-

Internal Standard: An isotopically labeled internal standard, such as [¹⁵N₅]-N7-ethylguanine, is added to the urine sample to account for analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.

-

Procedure:

-

Thaw frozen urine samples at room temperature and centrifuge to remove particulate matter.

-

Add a known amount of the internal standard solution to an aliquot of the urine sample.

-

Dilute the urine mixture with deionized water.

-

Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

-

Load the diluted urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low percentage of methanol in water to remove hydrophilic interferences.

-

Elute the analyte and internal standard from the cartridge with a higher percentage of methanol.

-

Dry the eluate under vacuum.

-

Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To separate N7-ethylguanine from other components in the extract and to detect and quantify it with high specificity and sensitivity.

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution is employed using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient is optimized to achieve good separation of N7-ethylguanine from potential interferences.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both N7-ethylguanine and its isotopically labeled internal standard. For N7-ethylguanine, a common transition is m/z 180.1 -> m/z 152.1, corresponding to the protonated molecule and the subsequent loss of ethene.

-

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of this compound in urine samples.

Conclusion

This compound, in the form of N7-ethylguanine, is a well-established and reliable biomarker for assessing human exposure to ethylating agents, particularly those found in tobacco smoke. Its presence in biological samples is indicative of DNA damage that, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis. The analytical methods for its detection, primarily LC-MS/MS, are highly sensitive and specific, allowing for the accurate quantification of this adduct even at low levels of exposure. For researchers and professionals in drug development, understanding the formation, repair, and detection of this compound is crucial for evaluating the genotoxic potential of various compounds and for developing strategies to mitigate the harmful effects of environmental carcinogens.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitation of 7-ethylguanine in leukocyte DNA from smokers and nonsmokers by liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Exploration of 9-Ethylguanine's Electronic Frontier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of 9-Ethylguanine, a crucial analogue for the DNA base guanine (B1146940). By leveraging high-level quantum chemical calculations, this document elucidates the molecule's excited-state dynamics, spectroscopic properties, and overall electronic behavior. The insights presented are vital for understanding photo-induced processes in DNA and for the rational design of novel therapeutics targeting nucleic acids. This guide will heavily reference theoretical studies on 9-methylguanine (B1436491), a closely related and extensively studied model system whose electronic properties are analogous to those of this compound due to the minimal electronic influence of the alkyl substituent on the guanine chromophore.

Core Electronic Properties and Excited States

Theoretical investigations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in characterizing the electronically excited states of guanine derivatives. These studies are crucial for interpreting experimental UV-Vis absorption spectra and understanding the photophysical pathways that lead to the dissipation of energy after UV irradiation, a key aspect of DNA photostability.

The electronic spectrum of 9-alkylguanine is characterized by two primary low-lying singlet excited states arising from π→π* and n→π* transitions. The π→π* transition is typically the brightest state (highest oscillator strength) and corresponds to the main absorption band observed experimentally. The n→π* state is a dark or weakly absorbing state that is often implicated as an intermediate in the deactivation pathways of the excited state.[1][2]

Molecular dynamics simulations, including ab initio molecular dynamics (AIMD) and path-integral AIMD, have been employed to account for the influence of the aqueous environment and nuclear quantum effects on the electronic structure and absorption spectra of 9-methylguanine.[3][4] These studies reveal that conformational sampling and hydrogen bonding interactions with solvent molecules can lead to significant broadening and a red shift (a shift to lower energy) of the absorption spectrum, bringing theoretical predictions into closer agreement with experimental observations.[3]

Furthermore, the protonation state of the guanine moiety significantly alters its electronic properties and reactivity. Computational studies on 9-methylguanine have explored how protonation and deprotonation affect its interaction with reactive oxygen species like singlet O2, revealing different reaction pathways and intermediates. This is particularly relevant for understanding oxidative damage to DNA.

Quantitative Spectroscopic Data

The following tables summarize key quantitative data from theoretical studies on 9-methylguanine, which serves as a reliable model for this compound. These values are critical for benchmarking theoretical methods and for understanding the nature of the electronic transitions.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for 9-Methylguanine

| State | Transition Type | Excitation Energy (eV) | Oscillator Strength (f) |

| S1 | n→π | ~4.0 - 4.5 | ~0.000 |

| S2 | π→π | ~4.7 - 5.1 | ~0.1 - 0.2 |

| S3 | π→π | ~5.1 - 5.5 | ~0.2 - 0.3 |

| S4 | π→π | ~6.0 - 6.5 | ~0.4 - 0.6 |

Note: The values presented are approximate ranges derived from various TD-DFT studies on 9-methylguanine and are intended to be representative. The exact values depend on the level of theory, basis set, and solvent model used.

Table 2: Key Molecular Orbitals Involved in Electronic Transitions

| Molecular Orbital | Description | Typical Energy (a.u.) |

| HOMO | Highest Occupied Molecular Orbital (π character) | -0.22 to -0.25 |

| HOMO-1 | (π character) | -0.28 to -0.31 |

| LUMO | Lowest Unoccupied Molecular Orbital (π* character) | -0.01 to 0.02 |

| LUMO+1 | (π* character) | 0.04 to 0.07 |

Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. These orbitals are the primary contributors to the low-energy electronic transitions.

Methodologies and Protocols

The theoretical data presented in this guide are derived from a consistent set of computational chemistry protocols. Understanding these methods is essential for reproducing the results and for designing future computational studies.

Ground State Geometry Optimization

The first step in any theoretical study of electronic structure is to determine the equilibrium geometry of the molecule. This is typically achieved using Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-31G(d,p) or larger Pople-style basis sets, or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are commonly employed to provide a flexible description of the electron distribution.

-

Solvation Model: To simulate the effect of an aqueous environment, an implicit solvent model such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) is often used.

Excited State Calculations

Once the ground state geometry is optimized, the electronic excited states are calculated. Time-Dependent DFT (TD-DFT) is the most common method for this purpose in the context of medium to large molecules.

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry to obtain vertical excitation energies and oscillator strengths.

-

Number of States: Typically, the lowest 5-10 singlet excited states are calculated to ensure coverage of the relevant UV-Vis spectral region.

-

Analysis: The character of each excited state (e.g., n→π* or π→π*) is determined by examining the molecular orbitals involved in the transition.

Advanced Protocols: Incorporating Dynamics and Environment

For a more realistic description of the UV-Vis spectrum, more advanced techniques can be employed:

-

Ab Initio Molecular Dynamics (AIMD): This method involves propagating the molecule's trajectory over time using forces calculated from quantum mechanics at each step. Snapshots from this trajectory can then be used for subsequent TD-DFT calculations to generate a broadened spectrum that accounts for thermal motion.

-

Path-Integral AIMD (PI-AIMD): This is a more sophisticated technique that also incorporates nuclear quantum effects, such as zero-point energy and tunneling, which can be important for hydrogen bonding and vibrational modes.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the theoretical protocols used to study the electronic structure of this compound.

References

- 1. Theoretical study of the ground and excited states of 7-methyl guanine and 9-methyl guanine: comparison with experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Quantum Vibrations on the Structural, Electronic, and Optical Properties of 9-Methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 9-Ethylguanine in Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethylguanine (9-EtG) is a DNA adduct formed from the covalent bonding of an ethyl group to the N9 position of guanine (B1146940). The formation of such adducts can result from exposure to ethylating agents, which are present in various environmental pollutants and are also used as chemotherapeutic agents. The presence and quantification of this compound in urine can serve as a non-invasive biomarker for assessing exposure to these agents and for monitoring the efficacy of certain cancer therapies. These application notes provide detailed protocols for the sensitive and specific detection of this compound in human urine using modern analytical techniques.

Biological Pathway: Formation and Excretion of this compound

Exposure to ethylating agents, either from environmental sources or pharmaceutical compounds, can lead to the alkylation of DNA. These agents introduce ethyl groups at various nucleophilic sites on the DNA bases. While the N7 position of guanine is the most frequent site of alkylation, other positions, including O6 and N9, are also susceptible. The resulting this compound adduct can distort the DNA helix, potentially leading to mutations if not repaired.

Cellular DNA repair mechanisms, such as base excision repair (BER), recognize and excise these damaged bases. The excised this compound is then released into the bloodstream and subsequently excreted in the urine. The quantification of urinary this compound can thus provide an indirect measure of DNA damage and repair.

Figure 1. Formation and excretion pathway of this compound.

Analytical Methods

The primary analytical method for the quantification of this compound and other alkylated nucleobases in urine is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for detecting the typically low concentrations of these biomarkers in complex biological matrices. While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be employed, they often require more extensive sample preparation and may lack the sensitivity of LC-MS/MS.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound in urine, the following table summarizes quantitative parameters for the closely related and more frequently studied N7-alkylguanines. This data is provided to give an expected range of performance for a well-developed LC-MS/MS method for this compound.

| Analyte | Method | Sample Preparation | LOD | LOQ | Linearity (r²) | Reference |

| N7-Ethylguanine | LC-MS/MS | Online SPE | 0.59 pg/mL | Not Reported | >0.99 | [1][2][3] |

| N7-Methylguanine | LC-MS/MS | Online SPE | 8.0 pg/mL | Not Reported | >0.99 | [4] |

| N7-Ethylguanine | LC-MS/MS | Offline SPE | 0.17 fmol | 0.56 fmol | >0.99 | [5] |

Disclaimer: The data presented above is for N7-alkylguanines and should be used as a reference for expected performance. Method validation for this compound is required to establish specific quantitative parameters.

Experimental Protocols

Two primary protocols are presented for the analysis of this compound in urine by LC-MS/MS:

-

Protocol 1: Direct Analysis using HILIC-MS/MS. This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.

-

Protocol 2: Analysis following Solid-Phase Extraction (SPE). This protocol involves a sample cleanup and concentration step, which can improve sensitivity and reduce matrix effects, making it ideal for detecting very low concentrations of this compound.

Protocol 1: Direct Analysis of this compound in Urine using HILIC-MS/MS

This protocol is adapted from a method for the analysis of methylated nucleosides and nucleobases in urine and is expected to be suitable for this compound with appropriate optimization.

1. Materials and Reagents

-

This compound analytical standard

-

This compound-d5 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human urine (drug-free) for calibration standards and quality controls

2. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex for 30 seconds.

-

Centrifuge the urine samples at 10,000 x g for 10 minutes to pellet any precipitates.

-

In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of acetonitrile containing the internal standard (e.g., at 10 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 2. Workflow for direct HILIC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system capable of high-pressure gradients.

-

Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: 95% to 50% B

-

5-6 min: 50% B

-

6-6.1 min: 50% to 95% B

-

6.1-8 min: 95% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI).

-

Ionization Mode: Positive ion mode.

-

MRM Transitions (to be optimized):

-

This compound: m/z 180 -> 152 (quantifier), m/z 180 -> 135 (qualifier)

-

This compound-d5 (IS): m/z 185 -> 157

-

4. Data Analysis

-

Quantify this compound using the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using fortified urine samples.

-

Normalize results to urinary creatinine (B1669602) concentration to account for dilution effects.

Protocol 2: Analysis of this compound in Urine using SPE and LC-MS/MS

This protocol is a generalized procedure based on methods for other alkylated purines and will require optimization for this compound.

1. Materials and Reagents

-

Same as Protocol 1.

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).

-

Methanol (B129727) (HPLC grade).

-

Ammonium hydroxide (B78521).

2. Sample Preparation (SPE)

-

Thaw and centrifuge urine samples as described in Protocol 1.

-

To 1 mL of urine supernatant, add 10 µL of internal standard solution.

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with 2 mL of methanol.

-

Equilibrate the cartridge with 2 mL of ultrapure water.

-

-

Sample Loading:

-

Load the prepared urine sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 2 mL of water to remove interfering substances.

-

Wash with 2 mL of methanol to remove less polar interferences.

-

-

Elution:

-

Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Figure 3. Workflow for SPE-based LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient should be developed to separate this compound from other urine components. A typical starting point would be a linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

-

Mass Spectrometer and MRM Transitions: Same as Protocol 1.

4. Data Analysis

-

Same as Protocol 1.

Conclusion

The analytical methods described provide a framework for the reliable quantification of this compound in urine. The choice between a direct analysis method and one involving sample preparation will depend on the required sensitivity and the available instrumentation. Both methods, when properly validated, can serve as valuable tools in clinical and research settings for monitoring exposure to ethylating agents and for advancing our understanding of DNA damage and repair.

References

- 1. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Quantitative determination of urinary N7-ethylguanine in smokers and non-smokers using an isotope dilution liquid chromatography/tandem mass spectrometry with on-line analyte enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and sensitive quantification of urinary N7-methylguanine by isotope-dilution liquid chromatography/electrospray ionization tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetics of formation and persistence of ethylguanines in DNA of rats and hamsters treated with diethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

LC-MS/MS analysis of 9-Ethylguanine in biological samples

An Application Note and Protocol for the Sensitive Quantification of 9-Ethylguanine in Biological Samples using LC-MS/MS (B15284909)

Introduction

This compound (9-EtG) is a DNA adduct formed from the exposure of guanine (B1146940) to ethylating agents. These agents can originate from various environmental and dietary sources, as well as from tobacco smoke.[1][2] The presence and quantity of 9-EtG in biological samples can serve as a crucial biomarker for assessing DNA damage and the associated cancer risk. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the accurate quantification of DNA adducts like 9-EtG at very low concentrations in complex biological matrices.[1][3] This application note provides a detailed protocol for the analysis of this compound in biological samples using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Overall Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves sample collection, extraction of the analyte, separation by liquid chromatography, and detection by tandem mass spectrometry.

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for removing matrix interferences and concentrating the analyte of interest.[4] The use of a stable isotope-labeled internal standard, such as ¹⁵N₅-9-EtG, is highly recommended to correct for any analyte loss during sample preparation and analysis. The following is a general protocol that can be adapted for various biological matrices like urine or DNA hydrolysates.

Caption: Detailed workflow for sample preparation using Solid Phase Extraction.

Protocol for Solid Phase Extraction (SPE) of Urine:

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

-

Internal Standard Spiking: To a 1 mL aliquot of the urine sample, add a known amount of ¹⁵N₅-9-EtG internal standard solution.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (B129727) and then water through it.

-

Sample Loading: Load the pre-treated and spiked urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., 5% methanol) to remove hydrophilic interferences.

-

Elution: Elute the this compound and the internal standard from the cartridge using a stronger organic solvent containing a small percentage of acid (e.g., 5% formic acid in methanol).

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% methanol with 20 mM ammonium (B1175870) acetate). The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The reconstituted sample is analyzed using a liquid chromatography system coupled to a tandem mass spectrometer.

Caption: Workflow of the LC-MS/MS analysis for this compound detection.

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | Purospher STAR RP-18 (55 x 4 mm i.d., 3 µm) or equivalent |

| Mobile Phase A | 5% methanol with 20 mM ammonium acetate |

| Mobile Phase B | 95% methanol with 0.1% formic acid |

| Flow Rate | 600 µL/min |

| Injection Volume | 20 µL |

| Gradient | 0-2.5 min: 0% B; 2.5-4.0 min: 40% B; 4.0-4.1 min: 100% B; 4.1-5.0 min: 100% B; 5.0-5.1 min: 0% B; 5.1-8.0 min: 0% B |

Mass Spectrometry (MS/MS) Conditions:

The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the highest sensitivity and specificity.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 180 for 9-EtG; m/z 185 for ¹⁵N₅-9-EtG |

| Product Ion (Q3) | m/z 152 for 9-EtG; m/z 157 for ¹⁵N₅-9-EtG |

| Collision Energy | 25 eV |

| Dwell Time | 150 ms for analyte; 100 ms for internal standard |

Quantitative Data Summary

The method should be validated to ensure its accuracy, precision, and reliability. Key validation parameters from published studies are summarized below.